
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. The presence of the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol groups suggest that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the presence of the oxadiazol and quinazoline groups .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound is related to quinazoline-2,4(1H,3H)-diones, which are synthesized through various methods, including the use of cesium carbonate for efficient synthesis from 2-aminobenzonitriles with carbon dioxide (Patil, Tambade, Jagtap, & Bhanage, 2008). This process highlights the versatility of quinazoline derivatives in drug synthesis.
- Another approach involves solvent-free synthesis under carbon dioxide and a catalytic amount of DBU or DBN, achieving high yields of quinazoline derivatives like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007). This method is aligned with sustainable chemistry principles.
Potential Pharmaceutical Applications
- The structure of quinazoline-2,4(1H,3H)-diones has been explored for pharmaceutical applications, indicating the potential of such compounds in drug development. For example, derivatives of quinazoline have shown significant antitumor activity, with specific analogues demonstrating broad-spectrum antitumor effects that are more potent than standard treatments (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
- Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been synthesized and tested for their inhibitory activities against various cancer cell lines. Compound 4j, a 4-alkoxyquinazoline derivative, exhibited potent inhibitory activity and outperformed the control drug Tivozanib in tumor growth inhibition assays (Qiao, Yin, Shen, Wang, Sha, Wu, Lu, Xu, Zhang, & Hailiang, 2015).
Wirkmechanismus
Target of Action
The compound “1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione” could potentially interact with various biological targets due to the presence of the 3,4-dimethoxyphenyl and quinazoline moieties, which are common structural features in many bioactive compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a propylquinazoline-2,4(1H,3H)-dione with a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group.", "Starting Materials": [ "Propylquinazoline-2,4(1H,3H)-dione", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol is converted to the corresponding mesylate using methanesulfonyl chloride and triethylamine in chloroform.", "The mesylate is then reacted with propylquinazoline-2,4(1H,3H)-dione in the presence of DCC and DMAP in chloroform to form the desired product.", "The reaction mixture is then filtered and the solvent is evaporated to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of methanol and diethyl ether as the eluent.", "The purified product is then treated with a solution of NaHCO3 in methanol to remove any remaining acid impurities.", "The product is then washed with water and dried.", "The final product is obtained by recrystallization from methanol.", "The purity of the final product is confirmed by NMR and mass spectrometry.", "The yield of the final product is calculated and recorded." ] } | |
CAS-Nummer |
2320726-19-8 |
Molekularformel |
C22H22N4O5 |
Molekulargewicht |
422.441 |
IUPAC-Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-16(15)26(22(25)28)13-19-23-20(24-31-19)14-9-10-17(29-2)18(12-14)30-3/h5-10,12H,4,11,13H2,1-3H3 |
InChI-Schlüssel |
CJKWTSQGESPXPN-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



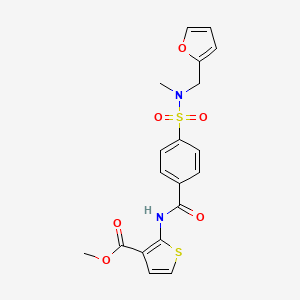
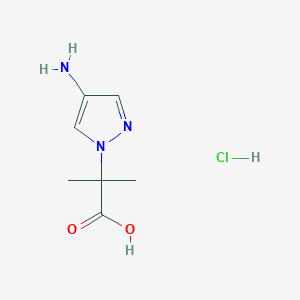
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)

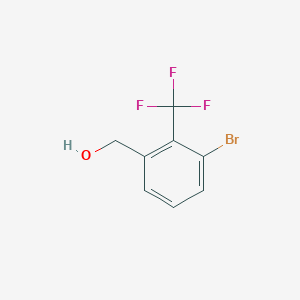
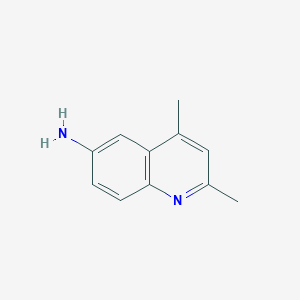
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)
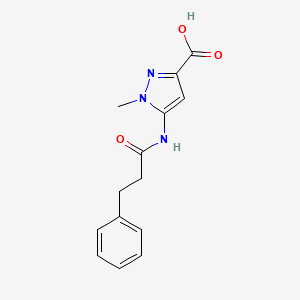
![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)
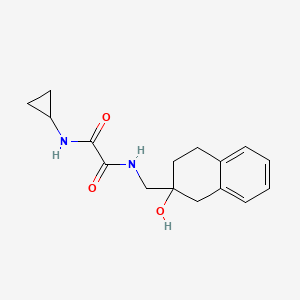


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)